

Application Notes and Protocols for Inducing Ribosome Stalling with Celesticetin

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Compound of Interest

Compound Name: Celesticetin

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Introduction

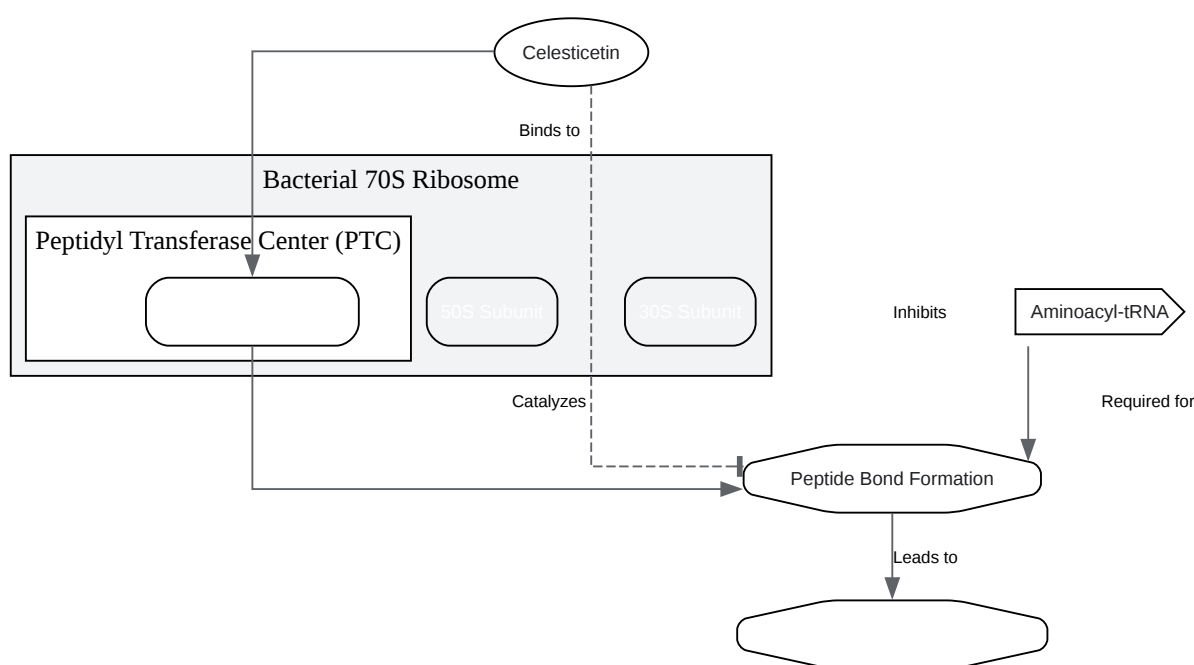
Celesticetin is a lincosamide antibiotic that inhibits protein synthesis in bacteria by targeting the large ribosomal subunit. Its specific mechanism of action, binding to the peptidyl transferase center (PTC), makes it a valuable tool for studying the dynamics of translation and the cellular responses to ribosome stalling.[1][2] Ribosome stalling, the pausing or arrest of the ribosome during translation, is a critical regulatory step in gene expression and a key cellular event that triggers quality control pathways. Intentionally inducing ribosome stalling with agents like **celesticetin** allows for the detailed investigation of these processes.

These application notes provide detailed protocols for utilizing **celesticetin** to induce ribosome stalling for downstream analysis, particularly for ribosome profiling and in vitro translation assays.

Mechanism of Action

Celesticetin exerts its inhibitory effect by binding to the 50S ribosomal subunit in prokaryotes. Specifically, chemical footprinting has shown that **celesticetin** interacts with nucleotides in domain V of the 23S rRNA, including A2058, A2059, A2062, A2451, and G2505.[1] This region constitutes the peptidyl transferase center, the catalytic core of the ribosome responsible for peptide bond formation. By binding to the PTC, **celesticetin** sterically hinders the proper

positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the peptidyl transfer reaction and stalling the ribosome.



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Mechanism of **Celesticetin** Action

Quantitative Data

Quantitative data for **celesticetin**'s activity is primarily available for bacteria. The following table summarizes its minimal inhibitory concentration (MIC) and provides context by comparing it with the IC50 values of other common protein synthesis inhibitors.

Antibiotic	Class	Target Organism/System	Potency	Reference
Celesticetin	Lincosamide	Bacteria (in liquid media)	MIC: 1600 nM	[3]
Compound BT06D07	-	P. aeruginosa (in vitro)	IC50: 23.4 µM	[4]
Compound BT08F11	-	P. aeruginosa (in vitro)	IC50: 29.1 µM	[4]
Actinomycin D	Polypeptide	HepG2 cells	IC50: 39 nM	[5]
Cycloheximide	Glutarimide	HepG2 cells	IC50: 6600 nM	[5]
Emetine	Alkaloid	HepG2 cells	IC50: 2200 nM	[5]
Puromycin	Aminonucleoside	HepG2 cells	IC50: 1600 nM	[5]

Experimental Protocols

Protocol 1: Inducing Ribosome Stalling in Bacterial Cultures for Ribosome Profiling

This protocol is adapted from standard ribosome profiling procedures, with the incorporation of **celesticetin** to arrest translation.

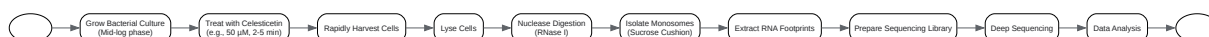
Materials:

- Bacterial culture (e.g., E. coli, B. subtilis)
- Celesticetin**
- Lysis Buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 100 µg/mL chloramphenicol - optional, for initial harvest)
- Nuclease (e.g., RNase I)

- Sucrose cushions/gradients
- Standard reagents for RNA purification, library preparation, and sequencing.

Procedure:

- Culture Growth: Grow a bacterial culture to mid-log phase (e.g., OD600 of 0.4-0.6).
- **Celesticetin** Treatment: Add **celesticetin** to the culture at a final concentration of 10-100 μM . The optimal concentration may need to be determined empirically, but a starting point of 50 μM is recommended based on typical concentrations for other ribosome-targeting antibiotics used in these assays. Incubate for a short period (e.g., 2-5 minutes) to allow for ribosome stalling.
- Harvesting: Rapidly harvest the cells by filtration or centrifugation. If using centrifugation, pre-chill the centrifuge and use a short spin time to minimize changes in translation.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating, or French press).
- Nuclease Footprinting: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The amount of nuclease and incubation time should be optimized to ensure complete digestion of unprotected RNA while preserving the ribosome-mRNA complexes.
- Ribosome Recovery: Isolate the monosomes by layering the nuclease-treated lysate onto a sucrose cushion and centrifuging at high speed.
- RNA Extraction and Library Preparation: Extract the ribosome-protected RNA fragments (footprints). These fragments are then converted into a cDNA library for deep sequencing.
- Sequencing and Data Analysis: Sequence the library and align the reads to the transcriptome to map the positions of the stalled ribosomes.



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Ribosome Profiling Workflow

Protocol 2: In Vitro Translation (IVT) Assay to Measure Celesticetin-Induced Stalling

This protocol utilizes a commercial in vitro translation kit and puromycin to quantify ribosome stalling.[6] Actively translating ribosomes will incorporate puromycin, leading to premature termination and dissociation from the mRNA. Stalled ribosomes will not incorporate puromycin and will remain associated with the mRNA.

Materials:

- In vitro translation kit (e.g., rabbit reticulocyte lysate or a reconstituted system)[7][8]
- Capped and polyadenylated reporter mRNA (e.g., encoding a luciferase or fluorescent protein)
- **Celesticetin**
- Puromycin
- Sucrose cushion buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 M sucrose)
- Reagents for RT-qPCR

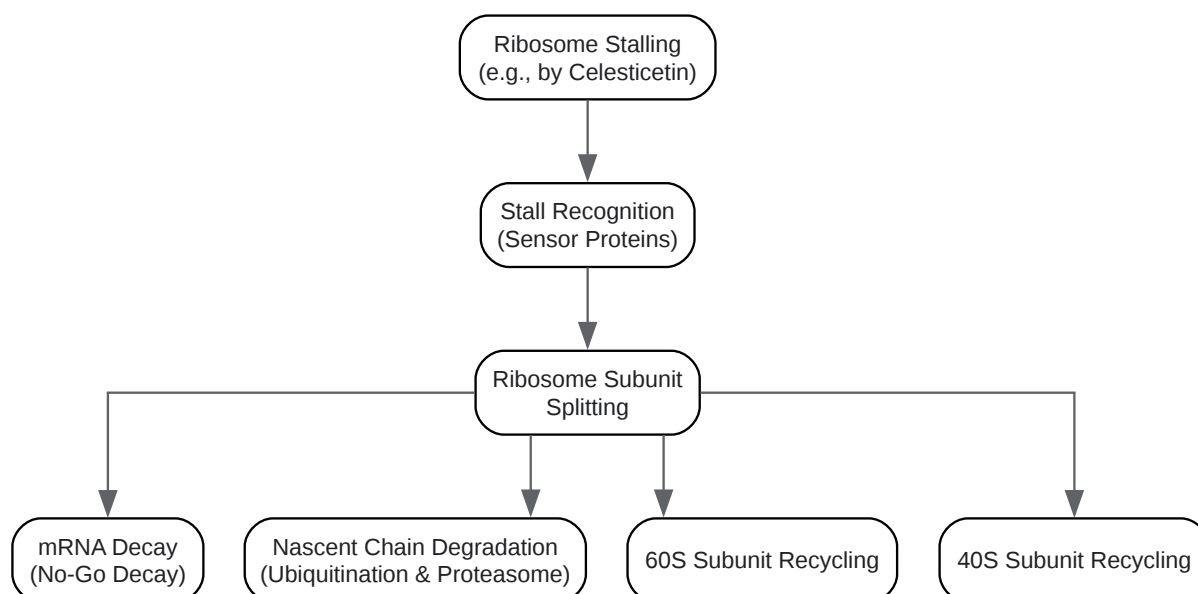
Procedure:

- IVT Reaction Setup: Set up the IVT reactions according to the manufacturer's instructions. Include the reporter mRNA and amino acids.
- Induce Stalling: Add **celesticetin** to the experimental reactions at a range of concentrations (e.g., 1 μ M to 100 μ M). Include a no-**celesticetin** control. Incubate for a time sufficient for translation to initiate and elongate (e.g., 15-30 minutes).

- **Puromycin Treatment:** Add puromycin to a final concentration of 1 mM to all reactions (except for a negative control to measure baseline ribosome association). Incubate for a further 5-10 minutes.
- **Isolate Ribosome-mRNA Complexes:** Layer the reactions onto a pre-chilled sucrose cushion. Centrifuge at high speed to pellet the ribosomes and associated mRNA.
- **RNA Extraction:** Carefully remove the supernatant and extract the RNA from the pellet.
- **RT-qPCR Analysis:** Perform RT-qPCR on the extracted RNA to quantify the amount of reporter mRNA that remained associated with the stalled ribosomes. An increase in ribosome-bound mRNA in the presence of **celesticetin** indicates stalling.

Cellular Responses to Ribosome Stalling

Ribosome stalling triggers a cascade of cellular quality control mechanisms, collectively known as Ribosome-associated Quality Control (RQC).[9] While specific pathways activated by **celesticetin** have not been detailed, the general response to a stalled ribosome is well-characterized. Upon stalling, the ribosome is recognized by sensor proteins. This can lead to the splitting of the ribosomal subunits, degradation of the problematic mRNA (No-Go Decay), and ubiquitination and subsequent degradation of the nascent polypeptide chain.



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Ribosome Quality Control Pathway

Concluding Remarks

Celesticetin is a potent inhibitor of bacterial protein synthesis that can be employed as a valuable research tool to study translation. By inducing ribosome stalling at the peptidyl transferase center, it allows for the capture of snapshots of the translome using techniques like ribosome profiling. The provided protocols offer a starting point for researchers to utilize **celesticetin** in their studies of ribosome dynamics and cellular quality control mechanisms. Optimization of concentrations and incubation times for specific experimental systems is recommended to achieve robust and reproducible results.

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